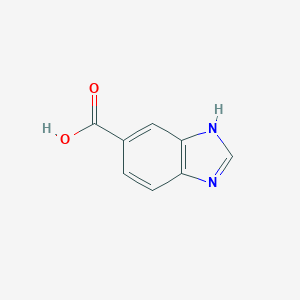

1H-Benzimidazole-5-carboxylic acid

Overview

Description

1H-Benzimidazole-5-carboxylic acid (C₈H₆N₂O₂, molecular weight 162.15 g/mol) is a heterocyclic compound featuring a benzimidazole core with a carboxylic acid substituent at the 5-position. This structure confers versatile reactivity, enabling applications in pharmaceutical synthesis, coordination chemistry, and materials science. Key properties include:

- Pharmaceutical relevance: Serves as a scaffold for antifungal, antiviral, and anticancer agents due to its bioisosteric resemblance to purines .

- Coordination chemistry: Acts as a multidentate ligand with variable binding modes (N- or O-donor) for constructing metal-organic frameworks (MOFs) and supramolecular assemblies .

- Thermal stability: High melting point (>300°C) and stability under hydrothermal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, a one-pot synthesis using HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent has been reported to yield benzimidazoles efficiently . Another method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of mineral acids or acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions to form esters and amides, crucial for modifying solubility and biological activity.

-

Mechanistic Insight : HBTU activates the carboxylic acid via formation of an intermediate acyloxyphosphonium species, facilitating nucleophilic attack by amines or alcohols .

Cyclization Reactions

The compound serves as a precursor in one-pot syntheses of substituted benzimidazoles.

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl-amide Intermediate | HBTU (2 eq), PhMe, reflux | 2-Phenyl-1H-benzimidazole-5-carboxylic acid | 96% |

-

Key Observation : HBTU acts as both coupling agent and cyclization promoter, eliminating the need for acidic conditions .

-

Reaction Pathway :

Substitution Reactions

Electrophilic substitution occurs preferentially at the 4- and 6-positions of the benzimidazole ring.

-

Biological Impact : Nitro-substituted derivatives exhibit naloxone-sensitive analgesic activity (IC₅₀ = 3 µM in leukemic cells) .

Coordination Chemistry

The benzimidazole nitrogen participates in metal coordination, enabling applications in materials science.

| Metal Salt | Ligand Ratio | Product | Geometry | Reference |

|---|---|---|---|---|

| AgNO₃ | 1:2 | [Ag(C₈H₆N₂O₂)₂]ClO₄ | Linear (N–Ag–N = 163.2°) |

-

Structural Features : Two ligands coordinate via N3 and N1 atoms, creating a distorted linear geometry .

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes pH-dependent transformations.

| Reaction | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | NaOH (33%), EtOH, reflux | This compound | Quantitative yield | |

| Decarboxylation | CuO, Quinoline, 200°C | 1H-Benzimidazole | Requires harsh conditions |

Biological Activity Modulation

Derivatization directly correlates with pharmacological properties:

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, with applications spanning medicinal chemistry, materials science, and organic synthesis. Reaction outcomes are highly dependent on substituent positioning and choice of activating agents, enabling precise control over molecular architecture.

Scientific Research Applications

Pharmaceutical Applications

1H-Benzimidazole-5-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. This includes:

- Antifungal Agents : The compound has been utilized in the development of antifungal drugs, exploiting its ability to inhibit fungal growth.

- Antiviral Agents : It has shown potential in synthesizing agents effective against viruses, including hepatitis B and C viruses. For instance, derivatives have been tested for their efficacy against HBV, with some exhibiting EC50 values as low as 0.6 μM .

- Anticancer Agents : Research indicates that derivatives of this compound display significant anti-leukemic properties. A study reported that a derivative induced maximum cell death in leukemic cells with an IC50 value of 3 µM, indicating its potential as a chemotherapeutic agent .

Material Science Applications

Beyond pharmaceuticals, this compound is also employed in material science:

- Corrosion Inhibitors : It has been used to develop corrosion inhibitors for metals exposed to aggressive environments, particularly strong acids .

- Polymer Development : The compound serves as a precursor in synthesizing novel polymers and dyes due to its unique chemical properties .

Case Study 1: Anticancer Activity

A series of benzimidazole derivatives were synthesized from this compound and evaluated for their anti-leukemic activity. The study demonstrated that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity against cancer cells, showcasing the compound's potential as a lead structure in anticancer drug development .

Case Study 2: Antiviral Efficacy

Research conducted on various benzimidazole derivatives indicated their effectiveness against hepatitis C virus (HCV). Compounds derived from this compound showed promising results with EC50 values in the nanomolar range, highlighting their potential for further development into antiviral therapies .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxylic acid involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives have been shown to inhibit the activity of enzymes like casein kinases and RNA-dependent RNA polymerases . The compound’s ability to interact with nucleotides and other biomolecules underlies its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Differences

Key Insights:

- Substituent position : The 5-carboxylic acid group enhances metal-binding capacity compared to 6-carboxylic acid isomers, which exhibit protonation-dependent coordination .

- Functional group swaps : Carboxamidine derivatives (e.g., compound 28) show superior antibacterial activity over carboxylic acid analogs due to improved membrane permeability .

Key Insights:

- Dimerization: Bisbenzimidazoles exploit symmetry to bind two DfrB1 active sites, achieving nanomolar inhibition despite the parent fragment’s weak activity .

- Metal coordination : Cd(II) and Co(II) complexes exhibit tunable luminescence and magnetic properties, highlighting applications in materials science .

Coordination Chemistry Comparison

Table 3: Metal Complexes and Their Properties

Key Insights:

Biological Activity

1H-Benzimidazole-5-carboxylic acid (BCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BCA, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications. The findings are supported by recent research studies and data tables summarizing key results.

This compound has the following chemical structure:

- Molecular Formula : C8H6N2O2

- Molecular Weight : 162.15 g/mol

- CAS Number : 15788-16-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of BCA and its derivatives. A notable study synthesized various derivatives of BCA and evaluated their cytotoxic effects against leukemic cells. The results indicated that certain derivatives exhibited potent anti-leukemic activity, with one derivative showing an IC50 value of 3 µM, indicating a strong inhibitory effect on cell proliferation .

Table 1: Anticancer Activity of BCA Derivatives

| Compound ID | Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | Structure | 3 | Induces S/G2 cell cycle arrest, activates apoptosis |

| 6a | Structure | 5 | Upregulates anti-apoptotic proteins |

| 7a | Structure | 10 | Induces DNA strand breaks |

The mechanism by which BCA exerts its anticancer effects involves multiple pathways:

- Cell Cycle Arrest : BCA derivatives have been shown to induce S/G2 phase arrest in cancer cells, which is critical for inhibiting cell proliferation .

- Apoptosis Induction : The activation of apoptotic pathways is evidenced by the cleavage of PARP and the downregulation of pro-apoptotic proteins alongside the upregulation of anti-apoptotic proteins. This suggests that BCA derivatives can modulate apoptotic signaling effectively .

Inhibition of Enzymatic Activity

BCA and its derivatives have also been investigated for their ability to inhibit specific enzymes. For example, a study reported that a derivative acted as an inhibitor for dihydrofolate reductase (DfrB), which is crucial in bacterial resistance mechanisms . This inhibition was characterized by minimal inhibitory concentration (MIC) assays that demonstrated significant resistance to trimethoprim (TMP), a common antibiotic.

Case Studies

- Antileukemic Activity Study : A study synthesized several BCA derivatives and evaluated their cytotoxicity against various human cancer cell lines. The findings showed that certain derivatives not only inhibited cell growth but also triggered apoptosis through specific molecular pathways .

- Enzyme Inhibition Study : Research focused on the DfrB enzyme revealed that specific BCA derivatives could inhibit this enzyme's activity effectively, contributing to potential applications in overcoming antibiotic resistance in bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-benzimidazole-5-carboxylic acid, and how can purity be ensured?

The compound is typically synthesized via cyclization of 3,4-diaminobenzoic acid with formic acid in 4N HCl under reflux . Post-synthesis, purification involves recrystallization or chromatography. Purity is confirmed using high-resolution techniques like -NMR (500 MHz) and -NMR spectroscopy, alongside mass spectrometry (ESI-MS) to verify molecular weight . For derivatives, esterification (e.g., using HSO/MeOH) and hydrazide formation (via hydrazine hydrate) are common steps .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- Single-crystal X-ray diffraction for resolving 3D structures (e.g., R factor = 0.052, data-to-parameter ratio = 10.4) .

- UV-Vis spectroscopy to assess photostability and UVA absorption properties (e.g., derivatives like Oxisol show SPF-boosting effects) .

- NMR and LC-MS for structural validation and purity checks .

Q. What safety precautions are recommended when handling this compound in the lab?

- Use personal protective equipment (PPE: gloves, lab coat, goggles).

- Store in a dry, ventilated area away from heat/light .

- In case of exposure, rinse skin/eyes with water and seek medical attention .

Advanced Research Questions

Q. How do structural modifications at the 1-, 2-, and 5-positions influence biological activity?

- 1-Position : Alkyl or aryl substitutions (e.g., cyclohexyl, pyridinylmethyl) enhance DNA-binding affinity and antitumor activity. Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate showed IC = 3 μM against leukemia cells .

- 2-Position : Hydroxyaryl groups (e.g., 3,4-dihydroxyphenyl) improve antioxidant capacity and photoprotective effects .

- 5-Position : Carboxylic acid derivatives are critical for metal coordination in catalytic studies or prodrug design .

Q. How can crystallographic data resolve contradictions in reported bioactivities of benzimidazole derivatives?

X-ray crystallography (e.g., using SHELXL ) clarifies how conformational changes or crystal packing affect molecular interactions. For instance, 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid’s structure (space group , T = 100 K) revealed steric effects that explain variability in DNA minor-groove binding .

Q. What computational methods support SAR studies for anticancer applications?

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with AMP-activated protein kinase activation .

- Molecular docking : Predict binding modes to targets like DNA topoisomerase or Bcl-2 proteins. Docking simulations validated 2-(pyridin-3-yl)-1H-benzimidazole derivatives as potential antimicrobial agents .

Q. How can divergent antioxidant and pro-oxidant activities of benzimidazole derivatives be mechanistically explained?

- Antioxidant activity : Derivatives with electron-donating groups (e.g., -OH, -OCH) scavenge ROS via radical stabilization .

- Pro-oxidant effects : Electron-withdrawing groups (e.g., -NO) may generate reactive intermediates under cellular redox conditions. Dual activity is concentration-dependent and validated via ROS assays (e.g., DCFH-DA) .

Q. What strategies optimize yield in multi-step syntheses of benzimidazole-5-carboxylic acid derivatives?

- Microwave-assisted synthesis reduces reaction time for cyclization steps .

- Protecting groups (e.g., tert-butoxycarbonyl) prevent side reactions during functionalization .

- High-throughput screening identifies optimal conditions (solvent, catalyst) for esterification/amidation .

Q. Methodological Resources

Properties

IUPAC Name |

3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPLDIXZODDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332648 | |

| Record name | 1H-Benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-16-6 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15788-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.